

2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

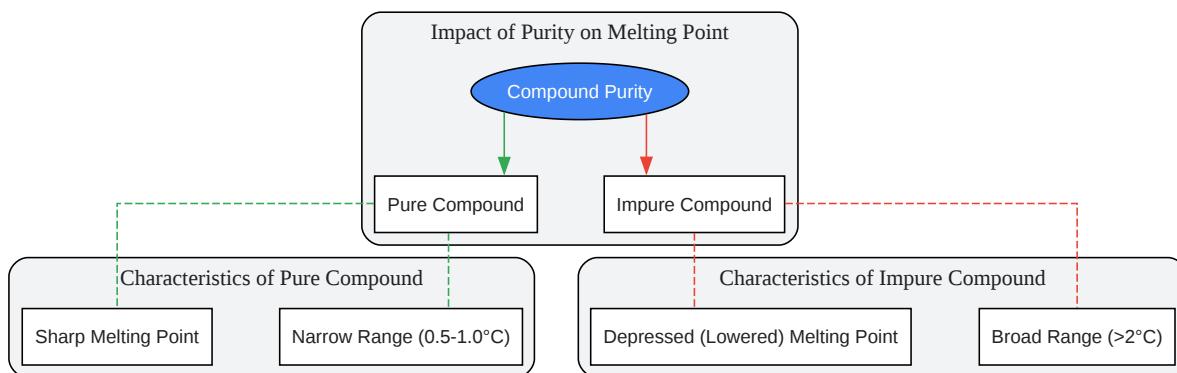
Cat. No.: **B147611**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of **2-Hydroxybenzohydrazide** (also known as Salicylhydrazide), focusing on its melting point and solubility. The information is compiled from various scientific sources to serve as a reliable guide for laboratory and development applications.

Physicochemical Data


The melting point and solubility are critical parameters for the characterization, purification, and formulation of **2-Hydroxybenzohydrazide**.

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting range is typically sharp and narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.^{[1][2]} Data from various suppliers and studies are summarized below.

Table 1: Reported Melting Points of **2-Hydroxybenzohydrazide**

Melting Point Range (°C)	Source	Notes
146 - 151	Thermo Scientific Chemicals [3] [4]	Purity specified as ≥98.0% (GC).
148.0 - 152.0	Tokyo Chemical Industry	Purity specified as >98.0% (T) (HPLC).
147 - 150	ChemicalBook [5]	Literature value.
146 - 149	Thermo Scientific Alfa Aesar [6]	Purity specified as ≥98%.
140 - 141	Pharmacy Education Journal [7]	Result from a specific synthesis and recrystallization procedure.
290 - 291	Chem-Supply [8]	This value is a significant outlier and may refer to a different substance or decomposition.

Note: The majority of sources report a melting point in the range of approximately 146-152°C.

[Click to download full resolution via product page](#)

Caption: Logical relationship between compound purity and melting point characteristics.

Understanding the solubility of **2-Hydroxybenzohydrazide** is essential for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation. Its solubility is dictated by its molecular structure, which includes a polar hydrazide group, a phenolic hydroxyl group, and an aromatic ring.

Table 2: Qualitative Solubility of **2-Hydroxybenzohydrazide**

Solvent	Solubility	Source(s)
Water	Soluble	Chem-Supply ^[8] , ACS Publications ^[9]
Ethanol	Soluble	Tokyo Chemical Industry, ChemicalBook ^[5]
Methanol	Soluble	Tokyo Chemical Industry, ChemicalBook ^[5]

A recent study provided a more detailed analysis of solubility in various alcohols and water, demonstrating that solubility is temperature-dependent, increasing as the temperature rises.^[9] This indicates an endothermic dissolution process.^[9]

Table 3: Trend of **2-Hydroxybenzohydrazide** Solubility at a Fixed Temperature

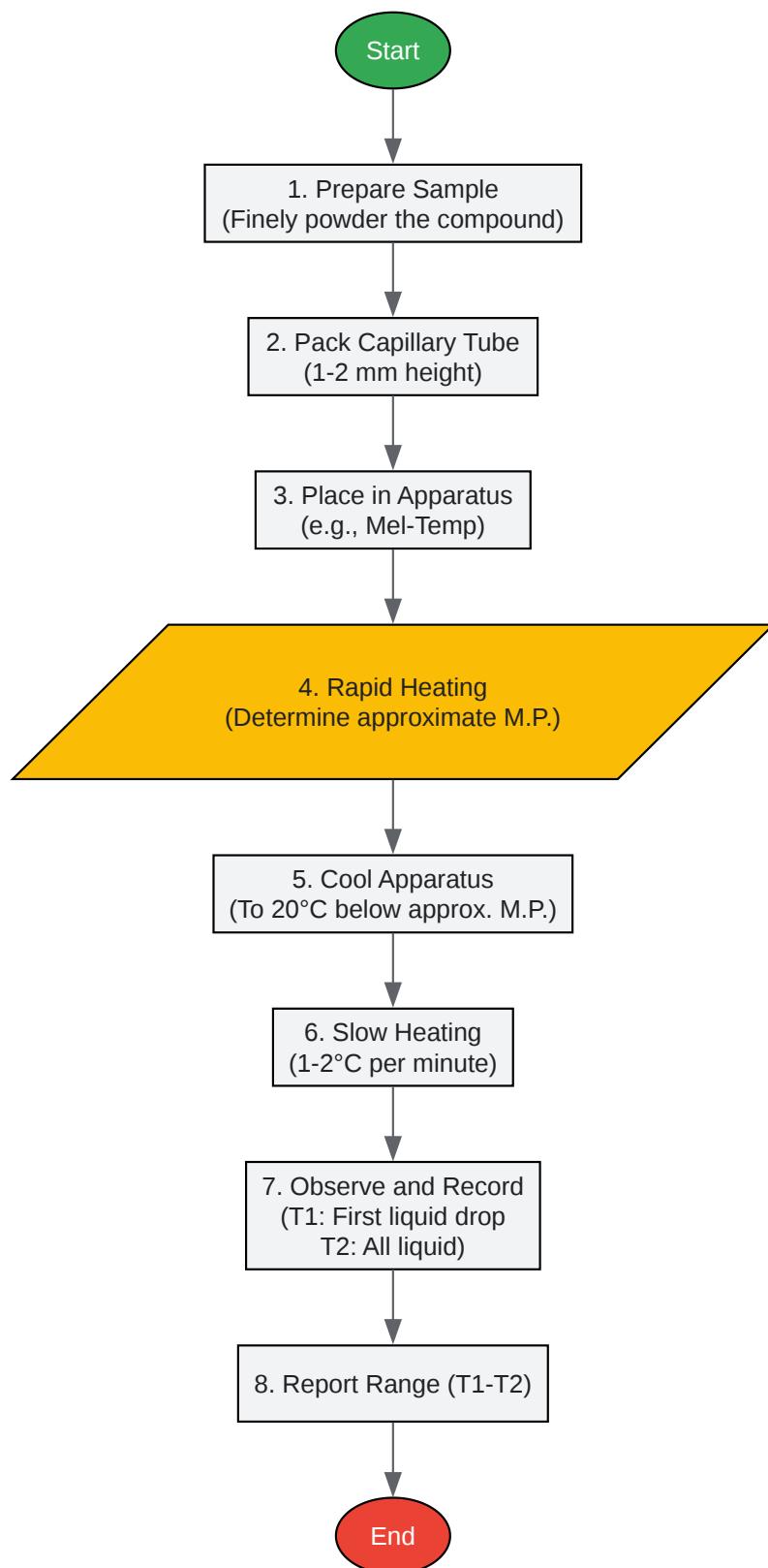
Solvent	Relative Solubility
Water	Highest
Methanol (MeOH)	High
Ethanol (EtOH)	↓
1-Propanol (1-PrOH)	↓
2-Propanol (2-PrOH)	↓
1-Butanol (1-BuOH)	Lowest

Source: Based on data from the Journal of Chemical & Engineering Data.[\[9\]](#)

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

The capillary method is a standard technique for determining the melting point of a solid organic compound.


Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle or spatula

Procedure:

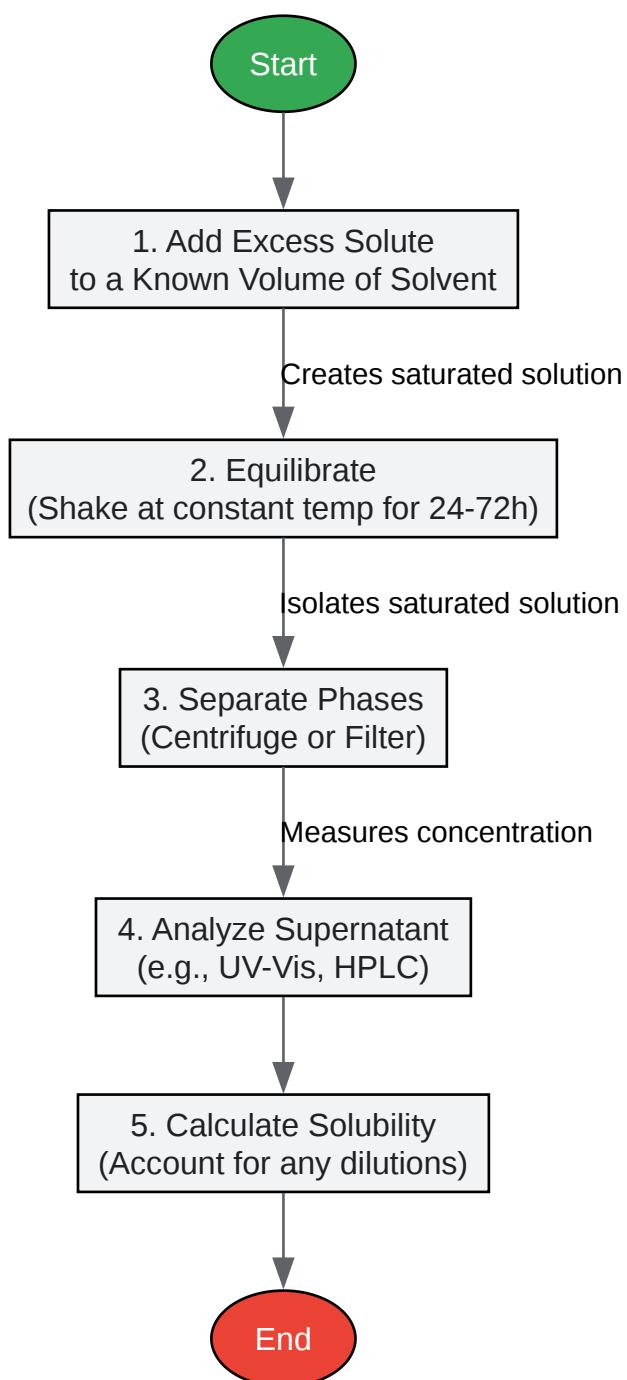
- Sample Preparation: Place a small amount of dry, finely powdered **2-Hydroxybenzohydrazide** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10]
- Packing the Sample: Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[2]
- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the capillary.
- Approximate Determination (Optional but Recommended): Heat the apparatus rapidly to get a quick, approximate melting point. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).[10]
- Observation and Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range T1 - T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination using the capillary method.

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[11]

Objective: To determine the saturation concentration of **2-Hydroxybenzohydrazide** in a given solvent at a constant temperature.


Apparatus:

- Vials or flasks with secure caps
- Orbital shaker or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of solid **2-Hydroxybenzohydrazide** to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution is formed.
- Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This can be done by:
 - Filtration: Using a syringe filter that does not adsorb the compound.
 - Centrifugation: Spinning the sample at high speed and carefully drawing off the clear supernatant.
- Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration into the analytical range of the chosen quantification method.

- Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's λ_{max}).
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask method of solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. athabascau.ca [athabascau.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 2-Hydroxybenzhydrazide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Salicylhydrazide | 936-02-7 [chemicalbook.com]
- 6. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Salicylhydrazide(936-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147611#2-hydroxybenzohydrazide-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com